molecular formula C13H12N4OS B5747673 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile CAS No. 70638-55-0

4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B5747673
CAS No.: 70638-55-0
M. Wt: 272.33 g/mol
InChI Key: NZCHSGKDKQKDBL-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is substituted with a dimethylamino group, a sulfanyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

CAS No.

70638-55-0

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-[4-(dimethylamino)phenyl]-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H12N4OS/c1-17(2)9-5-3-8(4-6-9)11-10(7-14)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19)

InChI Key

NZCHSGKDKQKDBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with thiourea and malononitrile under basic conditions. The reaction typically proceeds in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the compound.

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-quality product.

Chemical Reactions Analysis

4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The sulfanyl group in the compound can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this transformation.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides can be used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications across different fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents. Its structural features can be modified to enhance its efficacy and selectivity towards specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to impart desired characteristics such as increased stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the dimethylamino group may interact with amino acid residues in the active site of an enzyme, inhibiting its function. Similarly, the carbonitrile group may form hydrogen bonds with receptor sites, altering signal transduction pathways.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its effects.

Comparison with Similar Compounds

4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    4-(dimethylamino)phenyl isocyanate: This compound contains a dimethylamino group and an isocyanate group, which imparts different reactivity and applications compared to the sulfanyl and carbonitrile groups in the target compound.

    4-(dimethylamino)phenyl isothiocyanate:

    4-(dimethylamino)phenyl vinylquinoxalines: These compounds contain a quinoxaline ring and a vinyl group, which differ from the pyrimidine ring and carbonitrile group in the target compound.

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